molecular formula C13H13NO4 B018209 Hydrocinnamic Acid N-Hydroxysuccinimide Ester CAS No. 109318-10-7

Hydrocinnamic Acid N-Hydroxysuccinimide Ester

Cat. No.: B018209
CAS No.: 109318-10-7
M. Wt: 247.25 g/mol
InChI Key: MKQSZJPOEKYNKX-UHFFFAOYSA-N
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Description

Hydrocinnamic Acid N-Hydroxysuccinimide Ester, also known as this compound, is a useful research compound. Its molecular formula is C13H13NO4 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activities

Hydroxycinnamic acids such as ferulic, caffeic, and sinapic acids exhibit potent antioxidant activities. These compounds scavenge various radicals and act as chain-breaking antioxidants, which can be applied in studying oxidative stress-related diseases and in developing antioxidant therapies. The structural effects significantly influence the potency of their antioxidant activity, suggesting that derivatives like Hydrocinnamic Acid N-Hydroxysuccinimide Ester could be engineered for enhanced biological activity (Shahidi & Chandrasekara, 2010); (Razzaghi-Asl et al., 2013).

Cosmeceutical Applications

The anti-inflammatory, antimicrobial, and UV protective effects of hydroxycinnamic acids highlight their cosmeceutical significance. These properties suggest their utility in anti-aging, anti-inflammatory, and hyperpigmentation-correcting formulations. Research into their stability and bioavailability upon topical application is critical for their effective use in cosmetic formulations, indicating a potential research area for this compound (Taofiq et al., 2017).

Biosensor Development

Enzymatic biosensors for detecting hydroxycinnamic acids demonstrate the importance of these compounds in food and cosmetics industries. The development of biosensors using laccase and tyrosinase enzymes to quantify phenolic compounds in real samples underscores a potential application for this compound in analytical chemistry and quality control processes (Bounegru & Apetrei, 2021).

Cardiovascular Health

Caffeic acid and its derivatives exhibit vasorelaxant activity and protective effects against atherosclerosis and ischemia/reperfusion injuries. These effects suggest that hydroxycinnamic acids and their derivatives could be explored for their potential benefits in cardiovascular health, offering a research avenue for this compound in the context of heart diseases (Silva & Lopes, 2020).

Mechanism of Action

Safety and Hazards

The compound is toxic if inhaled or swallowed and may be harmful in contact with skin . It is sensitive to air moisture and water traces in solvents .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c15-11-7-8-12(16)14(11)18-13(17)9-6-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQSZJPOEKYNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553444
Record name 1-[(3-Phenylpropanoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109318-10-7
Record name 1-[(3-Phenylpropanoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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